methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
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Overview
Description
Synthesis Analysis
The synthesis of related 2H-benzo[e][1,2]thiazine derivatives often involves multistep reactions, including N-alkylation, ring expansion, and various condensation processes. A study demonstrated a facile synthesis of similar compounds starting from sodium saccharin, utilizing ultrasonic mediated N-alkylation followed by ring expansion and hydrazinolysis, indicating a method that could potentially be adapted for our compound of interest (Zia-ur-Rehman et al., 2009).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of benzothiazine derivatives. For example, research on dehydration phenomena in related molecules highlighted the crystallization processes that affect molecular structure, potentially applicable to understanding the structural intricacies of our compound (Arshad et al., 2013).
Chemical Reactions and Properties
Benzothiazine compounds undergo various chemical reactions, including alkylation, which can significantly alter their chemical properties. A study on the alkylation of methyl 4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate showed the production of 3-ethyl- and 4-ethoxy-substituted derivatives, demonstrating the versatility of these molecules in chemical synthesis (Ukrainets et al., 2015).
Physical Properties Analysis
The physical properties of benzothiazine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their specific substitutions and molecular conformations. Studies on similar compounds have shown that crystallography can reveal the presence of intra- and intermolecular hydrogen bonding, which plays a crucial role in determining the compound's physical state and reactivity (Arshad et al., 2012).
Chemical Properties Analysis
The chemical properties of benzothiazine derivatives, including reactivity, stability, and interaction with other molecules, are essential for their application in synthesis and potential therapeutic uses. For instance, the generation of derivatives through reactions like the incorporation of the (trifluoromethyl)thio group showcases the adaptability of these compounds in creating molecules with desired chemical properties (Xiao et al., 2013).
Scientific Research Applications
Crystallographic Studies and Synthesis Applications
Crystallographic Studies
The synthesis and crystallographic analysis of related compounds, such as "Methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate," reveal insights into the dehydration phenomenon and structural transformations under different crystallization conditions. This research highlights the significance of crystallography in understanding the stability and molecular conformation of thiazine derivatives, which can be crucial for designing compounds with desired physical and chemical properties (Arshad et al., 2013).
Synthesis of Biologically Active Derivatives
The synthesis of novel biologically active derivatives, like "4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides," from related starting materials demonstrates the potential for creating new therapeutic agents. The research showcases a methodology for ring expansion and functionalization that could be applied to the synthesis of new compounds with potential biological activities (Zia-ur-Rehman et al., 2009).
Molecular Structure Analysis
- Investigation of Molecular Structures: Detailed studies on the molecular structure, such as those conducted on "Ethyl-4-Hydroxy-1-Phenyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate," help in understanding the geometrical and electronic configurations of thiazine derivatives. This knowledge is essential for predicting reactivity, biological activity, and potential applications in medicinal chemistry (Ukrainets et al., 2017).
Biological Activities and Potential Therapeutic Applications
- Evaluation of Biological Activities: Studies evaluating the biological activities of thiazine derivatives, including their antibacterial and antioxidant properties, underscore the potential of these compounds in therapeutic applications. The identification of novel synthetic pathways and biological evaluations provide a foundation for further research into the development of new drugs based on thiazine and related scaffolds (Zia-ur-Rehman et al., 2009).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Thiazine derivatives, a group to which this compound belongs, are known to have a broad spectrum of biological activities . They have been found to act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents . .
Mode of Action
Thiazine derivatives are known to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Thiazine derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by this compound, and their downstream effects, are subjects for future investigation.
Result of Action
Given the broad range of biological activities associated with thiazine derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Future Directions
The future research directions would likely involve exploring the potential biological activities of this compound, given that many benzothiazine derivatives have been found to exhibit a wide range of such activities . Further studies could also aim to optimize its synthesis process and investigate its physical and chemical properties in more detail.
properties
IUPAC Name |
methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-3-34-20-15-13-19(14-16-20)27-23(29)17-28-25(26(30)33-2)24(18-9-5-4-6-10-18)21-11-7-8-12-22(21)35(28,31)32/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEOCHDKWFNARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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